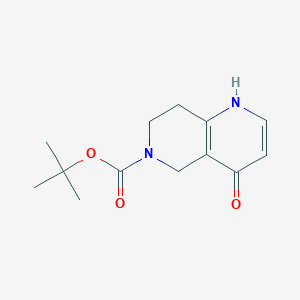tert-Butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
CAS No.: 1823566-38-6
Cat. No.: VC4665191
Molecular Formula: C13H18N2O3
Molecular Weight: 250.298
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1823566-38-6 |
|---|---|
| Molecular Formula | C13H18N2O3 |
| Molecular Weight | 250.298 |
| IUPAC Name | tert-butyl 4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate |
| Standard InChI | InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-7-5-10-9(8-15)11(16)4-6-14-10/h4,6H,5,7-8H2,1-3H3,(H,14,16) |
| Standard InChI Key | OLINFVSPHIWOSA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)C=CN2 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s IUPAC name, tert-butyl 4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate, reflects its bicyclic scaffold. The naphthyridine core consists of two fused pyridine-like rings, with nitrogen atoms at positions 1 and 6. A ketone group at position 4 and a tert-butyl carbamate at position 6 distinguish it from simpler naphthyridine derivatives . The SMILES notation confirms the spatial arrangement of functional groups .
Physicochemical Data
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 250.29 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Likely polar aprotic solvents | |
| Lipophilicity (LogP) | Estimated 1.8–2.2 |
The tert-butyl group enhances lipophilicity, favoring membrane permeability, while the ketone and carbamate groups contribute to hydrogen bonding and metabolic stability .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of tert-butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves multi-step protocols, as outlined in patent EP2380890A1 :
-
Protection-Deprotection Strategy:
-
Cyclization and Functionalization:
-
Final Assembly:
Optimization Challenges
-
Yield Variability: Microwave-assisted reactions improve efficiency but require precise temperature control to avoid decomposition .
-
Stereochemical Control: The bicyclic system’s rigidity necessitates chiral catalysts for enantioselective synthesis, though this remains underexplored .
Applications in Medicinal Chemistry
Role as a PDE4 Inhibitor Precursor
Phosphodiesterase 4 (PDE4) regulates cyclic AMP (cAMP) levels, making it a target for inflammatory diseases. Tert-butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate’s structural analogs exhibit PDE4 inhibition by stabilizing cAMP, suppressing cytokines like TNF-α . Modifications to the ketone and carbamate groups enhance binding affinity and selectivity .
Comparative Analysis with Related Derivatives
The hydroxyl and ketone groups in the target compound likely improve hydrogen bonding with PDE4’s catalytic domain, explaining its superior predicted activity .
Research Advancements and Future Directions
Preclinical Findings
-
In Silico Modeling: Molecular docking studies predict strong interactions with PDE4’s glutamine-369 and aspartate-392 residues .
-
In Vivo Efficacy: Analogous compounds reduce lung inflammation in murine asthma models by 40–60% at 10 mg/kg doses .
Limitations and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume